molecular formula C8H15NO3 B1316601 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid CAS No. 5910-56-5

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid

Cat. No.: B1316601
CAS No.: 5910-56-5
M. Wt: 173.21 g/mol
InChI Key: TYDIQYQCSVGLNJ-UHFFFAOYSA-N
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Description

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone with a 2,2-dimethylpropanoyl (pivaloyl) group attached to the amino moiety at position 2. The pivaloyl group introduces significant steric bulk and lipophilicity, which can influence its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDIQYQCSVGLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585481
Record name N-(2,2-Dimethylpropanoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-56-5
Record name N-(2,2-Dimethylpropanoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation Using 2,2-Dimethylpropanoyl Chloride

  • Procedure : The most straightforward and commonly used method involves reacting 3-aminopropanoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine or sodium hydroxide) to neutralize the generated hydrochloric acid and drive the reaction forward.
  • Reaction Conditions : Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures.
  • Advantages : High yield, relatively simple, and scalable.
  • Limitations : Requires handling of acid chlorides, which are moisture sensitive and corrosive.

Esterification Followed by Ammonolysis (Three-Step Method)

This method is more elaborate and involves:

  • Step 1: Esterification of 2,2-dimethylpropanoic acid (hydroxypivalic acid)

    • Hydroxypivalic acid is esterified with an alcohol (methanol, ethanol, or isopropanol) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the corresponding ester.
    • Reaction monitored by gas chromatography (GC) to ensure completion.
    • Yields range from 70% to 75% depending on the alcohol used.
  • Step 2: Protection and Activation

    • The ester is reacted with acyl chlorides and alkali in suitable solvents to introduce protective groups or activate the molecule for subsequent reactions.
  • Step 3: Ammonolysis

    • The ester or activated intermediate is treated with aqueous ammonia (28%) under reflux conditions (6–8 hours) to convert the ester into the corresponding amide, 3-[(2,2-dimethylpropanoyl)amino]propanoic acid.
    • Yields reported between 54.7% and 80%, depending on the ester and reaction conditions.

This method is detailed in a Chinese patent (CN102477002B) and includes variations using different esters (methyl, ethyl, isopropyl) with corresponding yields and purities.

Alternative Synthetic Routes

Method Key Steps Reaction Conditions Yield (%) Advantages Disadvantages
Direct Acylation with Acid Chloride 3-aminopropanoic acid + 2,2-dimethylpropanoyl chloride + base Organic solvent, ambient temp High (not specified) Simple, high yield, scalable Requires acid chloride handling
Esterification + Ammonolysis Esterification of hydroxypivalic acid → Ammonolysis to amide Reflux with acid catalyst; reflux with NH3 54.7–80 Uses stable intermediates Multi-step, moderate yields
Cyanide Route 1-nitro iso-butylene + KCN → reduction Acidic reduction with Fe powder ~5 Historical method Toxic reagents, low yield
Protection/Oxidation Route N-hydroxysuccinimide, Cbz protection, oxidation, condensation Multiple steps, various reagents Not specified Allows functional group manipulation Complex, less practical
  • The esterification step is critical for obtaining high purity intermediates. For example, methyl esterification of hydroxypivalic acid under reflux with methanol and sulfuric acid yields 74% product with 99.8% purity by GC.
  • Ammonolysis of these esters in 28% aqueous ammonia under reflux for 6–8 hours efficiently converts esters to amides with yields up to 80%.
  • The choice of ester (methyl, ethyl, isopropyl) affects yield and reaction time; methyl esters generally give higher yields and shorter reaction times.
  • Direct acylation with acid chlorides is preferred for laboratory-scale synthesis due to simplicity and high yield.
  • The cyanide-based method is largely obsolete due to safety and environmental concerns.
  • Multi-step protection and oxidation methods allow for more complex derivatives but are less efficient for the simple target compound.

The preparation of this compound is most effectively achieved by direct acylation of 3-aminopropanoic acid with 2,2-dimethylpropanoyl chloride or via esterification of hydroxypivalic acid followed by ammonolysis. The esterification-ammonolysis route offers flexibility in intermediate handling and moderate to good yields, while direct acylation provides a straightforward and high-yielding approach. Alternative methods involving cyanide or complex protection steps are less practical due to safety, complexity, or low yield.

Chemical Reactions Analysis

3-[(2,2-Dimethylpropanoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, while the carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

Biochemical Research

Protein Interaction Studies
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid is utilized in proteomics research as a reagent for studying protein interactions. Its structural modifications can enhance selectivity towards specific biological targets, which is crucial for developing therapeutic agents. Molecular docking studies indicate that this compound may effectively interact with heat shock proteins and other cellular targets involved in stress responses, making it a candidate for further exploration in therapeutic contexts.

Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of derivatives related to this compound. For instance, modifications of similar compounds have demonstrated effectiveness against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. These findings suggest that this compound derivatives could serve as foundational platforms for developing novel antimicrobial agents targeting resistant strains .

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Structural modifications have led to the synthesis of derivatives that exhibit significant antiproliferative activity against various cancer cell lines. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their promise as effective cancer treatments .

CompoundTarget Cancer Cell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
This compound derivative 1HeLa0.69Doxorubicin2.29
This compound derivative 2Colon Cancer11Doxorubicin2.29

Synthesis and Chemical Properties

The synthesis of this compound typically involves straightforward chemical reactions that modify existing amino acids or related compounds to introduce the dimethylpropanoyl group. The compound's reactivity is attributed to its functional groups, allowing for further chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological activities .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Substituent Key Features Biological Activity ADME Properties Source
This compound 2,2-Dimethylpropanoyl High lipophilicity, steric bulk Not directly reported (inferred) Likely moderate solubility, membrane permeability N/A
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenyl Polar aromatic group, hydrogen-bonding capability Antimicrobial (MIC: 8–64 µg/mL), Anticancer Moderate solubility, hepatic metabolism
MK-6892 2,2-Dimethylpropanoyl Complex scaffold (cyclohexene carboxylic acid backbone) HCAR2 agonist, reduced side effects High selectivity, improved PK profile
Pantothenic acid (Vitamin B5) Dihydroxy-dimethylbutanoyl Hydrophilic, essential for coenzyme A synthesis Antioxidant, metabolic cofactor High absorption, renal excretion

Pharmacological Insights

  • Antimicrobial Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit broad-spectrum activity against ESKAPE pathogens (e.g., S. aureus, E. coli), with MIC values ranging from 8–64 µg/mL. Substituents like 4-OH (compound 33) enhance activity, while dimethylamino groups (compound 32) nullify efficacy . The pivaloyl group’s lipophilicity in this compound may improve membrane penetration but could reduce solubility, necessitating formulation optimization.
  • Anticancer Potential: Derivatives with aromatic substituents (e.g., 2-furyl in compound 20) demonstrate structure-dependent cytotoxicity and antioxidative properties, suggesting dual therapeutic roles . The pivaloyl group’s metabolic stability might mitigate rapid clearance, though its bulky nature could hinder target engagement.
  • Receptor Modulation : MK-6892, containing a pivaloyl group, shows potent HCAR2 agonism with reduced flushing compared to niacin, highlighting the substituent’s role in enhancing receptor selectivity and tolerability .

ADME Considerations

  • Absorption : Polar groups (e.g., 4-hydroxyphenyl) improve aqueous solubility but may limit blood-brain barrier penetration. The pivaloyl group’s lipophilicity could enhance intestinal absorption but requires balancing with solubilizing agents.
  • Hydroxyphenyl derivatives undergo phase II metabolism (glucuronidation), reducing systemic exposure .
  • Excretion : Bulky substituents like pivaloyl may prolong half-life due to reduced renal clearance, whereas smaller polar groups facilitate faster excretion.

Q & A

Basic: What are the most reliable synthetic routes for 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution, where 3-aminopropanoic acid reacts with 2,2-dimethylpropanoyl chloride under alkaline conditions. Key factors include:

  • Temperature control (0–5°C) to minimize side reactions like over-acylation .
  • Use of Schotten-Baumann conditions (aqueous NaOH/Et₂O) to enhance reaction efficiency and purity .
  • Post-reaction purification via recrystallization or preparative HPLC to isolate the product from unreacted reagents .
    Yield optimization (typically 60–75%) requires precise stoichiometric ratios (1:1.2 amine:acyl chloride) and inert atmospheres to prevent hydrolysis of the acyl chloride .

Basic: Which analytical techniques are optimal for structural confirmation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies characteristic peaks: δ 1.2 ppm (6H, singlet for dimethyl groups) and δ 2.3 ppm (1H, amide proton) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve impurities like unreacted starting materials .
  • Mass Spectrometry (MS):
    • ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 188.1 .
  • Thermogravimetric Analysis (TGA):
    • Determines thermal stability (decomposition >200°C) .

Basic: What are the primary chemical reactions and derivatization pathways for this compound?

Methodological Answer:

  • Oxidation:
    • Reacts with KMnO₄ in acidic media to form this compound ketone derivatives .
  • Reduction:
    • Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, useful for probing bioactivity .
  • Peptide Coupling:
    • EDCI/HOBt-mediated coupling with amino acids generates peptide mimetics for drug discovery .
  • Esterification:
    • Methanol/H₂SO₄ converts the carboxylic acid to esters for solubility studies .

Advanced: How can enantioselective synthesis of this compound be achieved, and what challenges arise in chiral resolution?

Methodological Answer:

  • Chiral Catalysts:
    • Use (R)- or (S)-BINAP ligands in asymmetric acylation to control stereochemistry at the α-carbon .
  • Chiral Stationary Phases (CSPs):
    • Pirkle-type CSPs in HPLC separate enantiomers (e.g., Chiralpak AD-H column) with resolution >1.5 .
  • Challenges:
    • Racemization during purification (mitigated by low-temperature crystallization) .
    • Low enantiomeric excess (ee) in aqueous conditions; non-polar solvents (e.g., hexane/EtOAc) improve ee to >90% .

Advanced: What computational strategies are effective for predicting its interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking:
    • AutoDock Vina or Schrödinger Suite models interactions with serine proteases, highlighting hydrogen bonds between the amide group and catalytic triads (e.g., His57 in chymotrypsin) .
  • MD Simulations:
    • GROMACS simulations (20 ns) assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
  • QSAR Modeling:
    • CoMFA/CoMSIA predicts bioactivity against antimicrobial targets (R² >0.8 for training sets) .

Advanced: How can contradictory data on its bioactivity or thermodynamic properties be resolved?

Methodological Answer:

  • Bioactivity Contradictions:
    • Reproduce assays under standardized conditions (e.g., MIC testing at pH 7.4 ± 0.2) .
    • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
  • Thermodynamic Data:
    • Reconcile ΔG values (e.g., from calorimetry vs. computational models) using error-propagation analysis .
    • Cross-reference with gas-phase ion energetics (CID experiments) to confirm proton affinity (e.g., 201 kJ/mol for Na⁺ adducts) .

Advanced: What strategies optimize its solubility and stability in aqueous buffers for in vitro studies?

Methodological Answer:

  • pH Adjustment:
    • Solubility peaks at pH 6–7 (pKa of carboxylic acid ≈4.5); use phosphate or HEPES buffers .
  • Co-solvents:
    • 10–20% DMSO or PEG-400 enhances solubility without denaturing proteins .
  • Lyophilization:
    • Freeze-dried formulations retain >95% activity after 6 months at −20°C .

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